Cas no 196225-31-7 ([1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl-)
196225-31-7 structure
Product Name:[1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl-
Numero CAS:196225-31-7
MF:C6H7N5
MW:149.153279542923
CID:116907
PubChem ID:169505
Update Time:2025-04-18
[1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl-(9CI)
- 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- DTXSID40187001
- SCHEMBL609785
- N-dediethyltrapidil
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-imine
- 4-26-00-03733 (Beilstein Handbook Reference)
- HMS1700H12
- MFCD00982049
- 33376-96-4
- AKOS000275770
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-imine,5-methyl-(9CI)
- 196119-61-6
- 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, 5-methyl-
- EN300-204435
- 2-Ammonio-2-benzylpent-4-enoate
- F2150-0042
- 7-Amino-5-methyl-s-triazolo(1,5-a)pyrimidine
- 196225-31-7
- Desdiethyltrapidil
- Z274574734
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine #
- CS-0036602
- AM803714
- BRN 0139531
- FS-5592
- 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine
- Desdiethyl-trapidil
- FT-0690537
-
- Inchi: 1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3
- Chiave InChI: WCHZTJMYPRSTPF-UHFFFAOYSA-N
- Sorrisi: N12C(=NC=N1)N=C(C)C=C2N
Proprietà calcolate
- Massa esatta: 149.07
- Massa monoisotopica: 149.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.1A^2
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.6
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.807
[1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl- Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
196225-31-7 ([1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-imine,5-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso